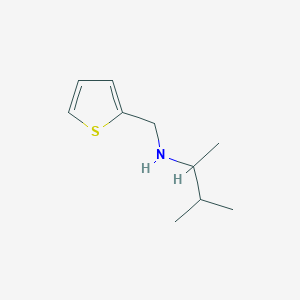

(3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine

Description

Properties

Molecular Formula |

C10H17NS |

|---|---|

Molecular Weight |

183.32 g/mol |

IUPAC Name |

3-methyl-N-(thiophen-2-ylmethyl)butan-2-amine |

InChI |

InChI=1S/C10H17NS/c1-8(2)9(3)11-7-10-5-4-6-12-10/h4-6,8-9,11H,7H2,1-3H3 |

InChI Key |

NNHMPMYRRSYAJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NCC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Thiophene Derivative Preparation

Starting materials often include 2-bromomethylthiophene or 2-chloromethylthiophene, which can be synthesized or purchased. These halomethyl thiophene derivatives serve as electrophilic intermediates for nucleophilic substitution.

Amination via Nucleophilic Substitution

The key reaction involves the nucleophilic attack of (3-methylbutan-2-yl)amine on the halomethyl thiophene derivative. This reaction can be conducted under mild to moderate heating in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized to favor substitution over elimination or side reactions.

Alternative Reductive Amination Approach

An alternative method involves the condensation of 2-thiophenecarboxaldehyde with (3-methylbutan-2-yl)amine, followed by reduction of the resulting imine intermediate using reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB). This method offers high selectivity and yields, especially for sensitive substrates.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halomethylation of thiophene | NBS or NCS in suitable solvent | Selective bromination/chlorination at 2-position |

| Nucleophilic substitution | (3-Methylbutan-2-yl)amine, DMF, 60-80°C | Polar aprotic solvent enhances nucleophilicity |

| Reductive amination | 2-Thiophenecarboxaldehyde, amine, NaBH4 or STAB | Mild conditions, good functional group tolerance |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Nucleophilic substitution | Straightforward, scalable | Requires halomethyl thiophene | 60-85 |

| Reductive amination | Mild conditions, high selectivity | Requires aldehyde precursor | 70-90 |

Research Findings and Perspectives

- The nucleophilic substitution method is widely used in industrial settings due to its simplicity and scalability, especially when combined with continuous flow reactors that improve reaction control and throughput.

- Reductive amination offers a cleaner reaction profile with fewer side products, making it suitable for laboratory-scale syntheses and sensitive compound preparations.

- Thiophene chemistry, as detailed in advanced studies, shows that selective functionalization at the 2-position is crucial for efficient synthesis of thiophene-based amines. The use of mild oxidants and catalysts can improve yields and reduce by-products.

- Recent research emphasizes the importance of solvent choice, temperature control, and reagent purity to optimize both yield and purity of (3-methylbutan-2-yl)(thiophen-2-ylmethyl)amine.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| Thiophene halomethylation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in DCM or similar solvents | Introduction of bromomethyl or chloromethyl group at 2-position |

| Amination via nucleophilic substitution | (3-Methylbutan-2-yl)amine, DMF, 60-80°C, inert atmosphere | Formation of secondary amine with moderate to high yield |

| Reductive amination | 2-Thiophenecarboxaldehyde, (3-Methylbutan-2-yl)amine, NaBH4 or STAB, methanol or ethanol, room temperature | High selectivity, cleaner reaction, good yield |

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Alkyl halides or acyl chlorides are often used as reagents in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Various alkylated or acylated amine derivatives.

Scientific Research Applications

(3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine, with the CAS number 1042607-01-1, is a chemical compound with a molecular weight of 183.32 and the molecular formula . While specific applications of this exact compound are not widely documented, the structural components and similar compounds provide insights into potential uses, particularly in pharmaceutical research.

Thiophene Derivatives in Schistosomiasis Treatment

Thiophene-2-yl-pyrimidine congeners have shown promise as candidates for new treatments for schistosomiasis . These compounds induce a potent and long-lasting paralysis of the parasite Schistosoma mansoni .

- Anti-schistosomal Activity: Novel thiophen-2-yl-pyrimidine congeners exhibit selective anti-schistosomal activity with relatively simple, drug-like structures .

- Mechanism of Action: These compounds interact with mammalian tubulin and induce paralysis in both adult parasites and post-infective larvae . Compound 25 was selected for further analogue design and testing because of its ability to paralyze worms and attenuate MT-stabilizing activity in mammalian cells .

- Structure-Activity Relationship: Modifications to the amine fragment linked at C4, dehalogenation at C6, and removal of the fluorinated phenyl ring at C5 resulted in compounds that did not significantly elevate AcTub levels in HEK293 cells. However, parasite paralysis was still observed for thiophen-2-yl congeners 26–30 .

- Observed Effects: Observationally, worms treated with these compounds had a severely decreased ability to flex and were unable to grasp the well floor with their suckers .

Related Thiophene Compounds

Other thiophene derivatives, such as N-(thiophen-3-ylmethyl)butan-2-amine, have been synthesized and characterized . While specific applications for this compound are not detailed in the search results, the existence of such compounds indicates ongoing research in this chemical space .

Insights from Spectroscopic Analysis

Spectroscopic studies (FT-IR, FT-Raman, UV, 1H and 13C NMR) of related compounds could provide a platform for developing new chemical entities with potent and safe anti-Candida albicans profiles .

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in the heterocycle, alkyl substituents, or linkage groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of "(3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine" with Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological/Physicochemical Notes | References |

|---|---|---|---|---|---|

| (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine | C₁₀H₁₇NS | 183.32 | Branched alkyl (3-methylbutan-2-yl) + thiophen-2-ylmethyl | Likely moderate lipophilicity; potential COX-2/anticancer activity inferred from analogs | - |

| (Furan-2-ylmethyl)(3-methylbutan-2-yl)amine hydrochloride | C₁₀H₁₈ClNO | 203.71 | Furan replaces thiophene | Reduced aromaticity vs. thiophene; may lower electronic interactions in biological systems | |

| Bis(2-thiophenemethyl)amine hydrochloride | C₁₀H₁₂ClNS₂ | 242.79 | Dual thiophen-2-ylmethyl groups | Higher molecular symmetry; increased π-π stacking potential | |

| 2-(Thiophen-2-yl)ethylamine | C₁₁H₁₃NS₂ | 223.40 | Ethyl linkage + thiophen-3-ylmethyl | Altered regiochemistry (3-position thiophene) may affect binding selectivity | |

| (3-Methylphenyl)methylamine hydrochloride | C₁₃H₁₆ClNS | 253.79 | Aromatic (3-methylbenzyl) substituent | Enhanced lipophilicity; potential for improved membrane permeability | |

| (3-Methoxyphenyl)methylamine | C₁₃H₂₁NO | 207.31 | Methoxyphenyl replaces thiophene | Electron-donating methoxy group may modulate solubility and receptor affinity | |

| (3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine | C₁₀H₁₈N₂S | 198.33 | Thiazole replaces thiophene | Thiazole’s nitrogen atom introduces hydrogen-bonding capability |

Key Findings:

Thiazole-containing amines () may offer improved hydrogen-bonding capacity due to the nitrogen atom, altering pharmacokinetic profiles .

Substituent Effects: Aromatic substituents (e.g., 3-methylbenzyl in ) increase lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Hydrochloride salts (e.g., –15) improve crystallinity and stability, facilitating industrial handling .

Biological Activity

(3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine is a complex organic compound characterized by its unique structural features, including a branched alkyl group and a thiophene moiety. This compound's biological activity is an area of growing interest, particularly in pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine is represented as C₉H₁₃N₁S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The thiophene ring contributes to the compound's aromatic properties, influencing its reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Alkyl Group | 3-Methylbutan-2-yl enhances lipophilicity |

| Thiophene Moiety | Contributes to aromaticity and potential biological interactions |

| Amine Group | Capable of hydrogen bonding and nucleophilic substitution |

The biological activity of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine may involve several mechanisms:

- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution : The thiophene ring can undergo electrophilic aromatic substitution.

- Hydrogen Bonding : The presence of the amine group facilitates interactions with biological targets.

Biological Activity and Pharmacological Effects

Preliminary studies suggest that compounds with similar structures exhibit diverse pharmacological effects, including:

- Anti-inflammatory properties

- Analgesic effects

- Neuroprotective activity

These activities are thought to arise from the compound's ability to interact with specific biological targets, such as receptors or enzymes involved in these pathways.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that related thiophene derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Research on similar compounds indicated their ability to protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-thiophenecarboxylic acid | Contains a carboxylic acid group | Exhibits different solubility and reactivity |

| Thiophen-3-ylmethylamine | Lacks the branched alkyl group | Simpler structure may lead to different biological activity |

| 4-(Thiophen-3-yl)morpholine | Morpholine ring adds cyclic structure | Potentially different pharmacokinetic properties |

The unique combination of a branched alkyl chain and thiophene moiety in (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine may enhance its lipophilicity and ability to penetrate biological membranes compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes for (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a thiophen-2-ylmethyl halide (e.g., chloride) and 3-methylbutan-2-ylamine under basic conditions. For example:

- Reagents : Thiophen-2-ylmethyl chloride, 3-methylbutan-2-ylamine, sodium hydroxide (base), anhydrous solvent (e.g., dichloromethane or toluene).

- Conditions : Stirring under reflux (60–80°C) for 6–12 hours, followed by neutralization and extraction.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Optimization Tips : - Use Schlenk techniques to exclude moisture for amine-sensitive reactions.

- Monitor reaction progress via TLC or GC-MS to minimize side products like dialkylated amines.

Q. How can the structure of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for thiophene protons (δ 6.8–7.2 ppm), methyl groups on the branched alkyl chain (δ 0.9–1.2 ppm), and NH proton (δ 1.5–2.0 ppm, broad if free).

- ¹³C NMR : Thiophene carbons (δ 125–140 ppm), quaternary carbon in the alkyl chain (δ 35–45 ppm).

- IR Spectroscopy : N-H stretch (~3300 cm⁻¹), C-S stretch (600–700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (m/z ≈ 183 for C₁₁H₁₇NS) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in hexane/ethyl acetate. Refinement using SHELXL software .

Q. What in vitro biological assays are appropriate for evaluating the antimicrobial potential of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) with MTT assays to assess selectivity.

- Mechanistic Studies :

Advanced Research Questions

Q. How can computational chemistry methods predict the binding affinity of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine to specific enzyme targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., cytochrome P450 or bacterial topoisomerases). Focus on:

- Hydrogen bonding with thiophene sulfur or amine groups.

- Hydrophobic interactions with the branched alkyl chain.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Use B3LYP/6-31G* basis sets .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS) over 50–100 ns trajectories .

Q. What strategies can resolve discrepancies in the biological activity data of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine across different studies?

Methodological Answer:

- Variable Control :

- Ensure compound purity (>95%) via HPLC and elemental analysis.

- Standardize assay conditions (pH, temperature, solvent/DMSO concentration).

- Orthogonal Assays : Confirm antimicrobial activity using both broth microdilution and agar diffusion methods.

- Stereochemical Analysis : Use chiral HPLC or Mosher’s method to rule out enantiomer-specific effects.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., brominated thiophene derivatives) to identify trends .

Q. How does the steric and electronic configuration of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The 3-methylbutan-2-yl group creates steric hindrance, reducing nucleophilicity at the amine. This can be mitigated using bulky bases (e.g., LDA) to deprotonate the amine.

- Electronic Effects : The thiophene ring’s electron-rich sulfur enhances electrophilicity at the methyl carbon, facilitating SN2 reactions with alkyl halides.

- Reaction Optimization :

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

Q. What are the challenges in scaling up the synthesis of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine for preclinical studies, and how can they be addressed?

Methodological Answer:

- Scale-Up Issues :

- Exothermic reactions during amine alkylation (risk of thermal runaway).

- Purification difficulties due to similar boiling points of reactants/products.

- Solutions :

- Use continuous flow reactors for better temperature control and safety .

- Switch to fractional distillation or simulated moving bed (SMB) chromatography for large-scale purification.

- Optimize stoichiometry via DoE (Design of Experiments) to minimize waste .

Q. How can structure-activity relationship (SAR) studies guide the modification of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine for enhanced bioactivity?

Methodological Answer:

- Key Modifications :

- Thiophene Ring : Introduce electron-withdrawing groups (e.g., Br, NO₂) to enhance electrophilicity and binding to targets .

- Alkyl Chain : Replace 3-methylbutan-2-yl with cyclopropane-containing groups to reduce conformational flexibility.

- Biological Testing :

- Compare IC₅₀ values against parent compound in enzyme inhibition assays.

- Use QSAR models to predict logP and bioavailability improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.